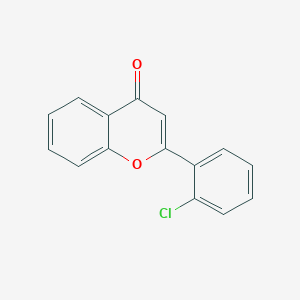

2'-Chloroflavone

Description

Structure

3D Structure

Properties

CAS No. |

116115-48-1 |

|---|---|

Molecular Formula |

C15H9ClO2 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

2-(2-chlorophenyl)chromen-4-one |

InChI |

InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |

InChI Key |

BSMFMHNXXKRTHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |

Other CAS No. |

116115-48-1 |

Synonyms |

2'-chloroflavone |

Origin of Product |

United States |

Chemical Synthesis Methodologies of 2 Chloroflavone and Its Analogues

Established Synthetic Routes for Flavones Relevant to 2'-Chloroflavone Precursors

The preparation of this compound and its analogues relies on established synthetic routes for the flavone (B191248) scaffold. These methods typically involve the formation of key intermediates that are then cyclized to form the final flavone product.

Baker-Venkataraman Rearrangement Approaches

The Baker-Venkataraman rearrangement is a classical and widely used method for the synthesis of flavones. orientjchem.orginnovareacademics.inwikipedia.org This reaction involves the conversion of a 2-acetoxyacetophenone with a base to form a 1,3-diketone. wikipedia.org This 1,3-diketone intermediate, specifically a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, is a crucial precursor for flavone synthesis. tandfonline.comsemanticscholar.org The rearrangement proceeds through the formation of an enolate followed by an acyl transfer. wikipedia.orguclan.ac.uk Subsequent acid-catalyzed cyclization of the 1,3-diketone affords the flavone core. innovareacademics.inwikipedia.org

The general mechanism involves the abstraction of an alpha-hydrogen from the acetophenone (B1666503) by a base, leading to an enolate. This enolate then attacks the ester carbonyl, forming a cyclic alkoxide. This intermediate opens up to a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. wikipedia.org Various bases can be employed for this rearrangement, including potassium hydroxide (B78521) in pyridine (B92270), tandfonline.com lithium bis(trimethylsilyl)amide (LiHMDS), uclan.ac.uk and phase transfer catalysts. wikipedia.org An eco-friendly approach has also been developed, utilizing a grinding technique with pulverized potassium hydroxide, which avoids the use of organic solvents. tandfonline.com

A study on the synthesis of this compound specifically utilized a modified Baker-Venkataraman approach.

Table 1: Examples of Baker-Venkataraman Rearrangement Conditions

| Starting Material | Base/Catalyst | Solvent | Conditions | Product | Ref |

| 2-Acetoxyacetophenone | Potassium Hydroxide | Pyridine | Heating | 1,3-Diketone | tandfonline.com |

| 2-Acetoxyacetophenone | LiHMDS | - | -78 °C | 1,3-Diketone | uclan.ac.uk |

| 2-Aryloxyacetophenones | Pulverized KOH | Solvent-free | Grinding | 2-Hydroxydibenzoylmethanes | tandfonline.com |

Claisen-Schmidt Condensation and Oxidative Cyclization Pathways

Another prominent route to flavones is through the Claisen-Schmidt condensation, which yields a chalcone (B49325) intermediate. orientjchem.orginnovareacademics.in This method involves the base-catalyzed condensation of a 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde, such as 2-chlorobenzaldehyde, to form a 2'-hydroxychalcone (B22705). innovareacademics.in These chalcones are considered biochemical precursors to flavonoids.

The resulting 2'-hydroxychalcones can then undergo oxidative cyclization to form the flavone ring. orientjchem.orginnovareacademics.in A variety of oxidizing agents and conditions can be employed for this cyclization. A common system is iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in Other reagents include selenium dioxide, and hydrogen peroxide in the presence of a base. The use of iodine in pyridine at reflux is also an effective method for this transformation. This two-step process, Claisen-Schmidt condensation followed by oxidative cyclization, is a versatile and widely applied strategy for the synthesis of a diverse range of flavone derivatives.

Table 2: Oxidative Cyclization of Chalcones to Flavones

| Chalcone Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Ref |

| 2'-Hydroxychalcone | I2/DMSO | - | Heating | Flavone | innovareacademics.in |

| 2'-Hydroxychalcone | I2/Pyridine | Pyridine | Reflux | Flavone | |

| 2'-Hydroxychalcone | H2O2/NaOH | Ethanol (B145695) | Microwave | 3-Hydroxyflavone (B191502) |

Metal-Catalyzed Reaction Strategies (e.g., Palladium, Copper, Indium, Ferric Chloride)

Various metal catalysts have been effectively employed in the synthesis of flavones, offering efficient and often milder reaction conditions. orientjchem.org

Palladium: Palladium catalysts are used in several strategies for flavone synthesis. One such method is the palladium-catalyzed dehydrogenative annulation of o-acyl phenols. Palladium acetate (B1210297) has been utilized as a catalyst for the synthesis of flavones. orientjchem.org Another approach involves a palladium-catalyzed Sonogashira and carbonylative annulation reaction.

Copper: Copper chloride has been used as a catalyst in the synthesis of flavones. orientjchem.org Copper-catalyzed cascade oxa-Michael-oxidation provides an efficient route to flavones under mild conditions.

Indium: Silica-supported indium chloride and indium bromide have been shown to catalyze the oxidative coupling to yield flavones. orientjchem.org

Ferric Chloride: Ferric chloride (FeCl3) is another Lewis acid that has been applied in flavone synthesis. It can be used for the one-pot synthesis of flavones and for the dehydrative cyclization of 1,3-diaryl diketones to flavones. orientjchem.org

These metal-catalyzed methods often provide high yields and can tolerate a variety of functional groups, making them valuable tools in the synthesis of complex flavone derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. This technology has been successfully applied to the synthesis of flavones.

Microwave irradiation can be used to enhance both the Claisen-Schmidt condensation to form chalcones and the subsequent oxidative cyclization to yield flavones. For instance, the synthesis of chalcones from 2-hydroxyacetophenone and aromatic aldehydes can be achieved in minutes under microwave irradiation. Similarly, the conversion of 2'-hydroxychalcones to flavones using reagents like hydrogen peroxide and sodium hydroxide is significantly faster with microwave assistance compared to conventional heating methods.

One-pot microwave-assisted methods have also been developed, such as the palladium-catalyzed Sonogashira-carbonylation-annulation reaction, which allows for the rapid construction of substituted flavones. Solvent-free microwave-assisted synthesis of flavones from phloroglucinol (B13840) and β-ketoesters has also been reported as an eco-friendly approach.

Table 3: Comparison of Conventional vs. Microwave-Assisted Flavone Synthesis

| Reaction | Conventional Method | Microwave Method | Ref |

| Chalcone Synthesis | Hours | 2-6 minutes | |

| Flavone Synthesis (from chalcone) | ~3 hours | ~7 minutes |

Electrochemical Oxidative Cyclization Methods

Electrochemical methods offer a green and efficient alternative for the synthesis of flavones by avoiding the need for chemical oxidants. A mild electrochemical oxidative cyclization of 2'-hydroxychalcones has been developed to produce flavones. This method typically employs an undivided cell with platinum electrodes and uses sodium iodide (NaI) as both a mediator and an electrolyte. The reaction is often carried out in a mixture of ethanol and water at room temperature.

This electrochemical approach has been successfully applied to the synthesis of a variety of functionalized flavones with good to excellent yields. The process is scalable and operates under benign conditions, making it an attractive method for flavone synthesis. The mechanism is believed to involve the in situ generation of iodine, which acts as the true oxidizing agent in the cyclization reaction.

Heteropoly Acid Catalysis in Flavone Synthesis

Heteropoly acids (HPAs) have been utilized as efficient and recyclable catalysts for the synthesis of flavones. orientjchem.org These solid acid catalysts can be used in both homogeneous and heterogeneous conditions, as well as in solvent-free systems, contributing to greener chemical processes.

Keggin-type heteropolyacids, such as tungstophosphoric and molybdophosphoric acids, and Wells-Dawson type heteropolyacids have been shown to effectively catalyze the cyclodehydration of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanediones to flavones. The reactions can be carried out in solvents like toluene (B28343) at reflux or under solvent-free conditions at elevated temperatures. These catalysts are easily separated from the reaction mixture and can be reused without a significant loss of activity. The use of just a small molar percentage of the HPA is often sufficient to drive the reaction to completion.

Utilization of Lithium Hexamethyldisilazide (LiHMDS) in Cyclization Reactions

Lithium hexamethyldisilazide (LiHMDS) is a potent, non-nucleophilic base frequently employed in organic synthesis for deprotonation reactions, particularly in the formation of enolates. In the context of flavone synthesis, LiHMDS plays a crucial role in facilitating the cyclization reactions that form the core flavone structure.

One of the key synthetic routes to flavones is the Baker-Venkataraman rearrangement. A modified version of this method involves the one-step synthesis of a 1,3-diketone intermediate from a 2'-hydroxyacetophenone (B8834) and a benzoyl chloride derivative using LiHMDS as the base at low temperatures, such as -78 °C. Although the diketone is often not isolated, its in-situ formation is a critical step. The subsequent acid-catalyzed cyclization of this diketone intermediate leads to the formation of the flavone.

The reaction of an O-hydroxyacetophenone with a benzoyl chloride in the presence of LiHMDS leads to the formation of the flavone, though side products can also be generated. The use of LiHMDS has been noted in the synthesis of hydroxylated flavones, sometimes even without the need for protecting groups on the hydroxyl functionalities. While effective, the use of LiHMDS in the synthesis of certain polyhydroxylated chalcones, which are precursors to flavanones and flavones, has resulted in low yields of the desired chalcone and the formation of the isomeric flavanone (B1672756) as a byproduct.

LiHMDS is a weaker base (pKa ≈ 30) compared to other lithium amides like LDA (pKa ≈ 36) and LiTMP (pKa ≈ 37). This characteristic makes it suitable for reactions where a more "delicate touch" is required. It is commercially available and can also be prepared by deprotonating bis(trimethylsilyl)amine with n-butyllithium. In solution, its structure and reactivity are influenced by the solvent, forming monomers and dimers in coordinating solvents like ethers and amines, and more complex oligomers in non-coordinating solvents.

Targeted Synthesis of this compound

The targeted synthesis of this compound specifically involves the reaction of a 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. The general principles of flavone synthesis, including the use of strong bases and subsequent cyclization, are applied with reactants bearing the specific substitution pattern required for the final product.

A common method for synthesizing this compound involves the oxidative cyclization of a 2'-hydroxy-2-chlorochalcone intermediate. The synthesis of the chalcone precursor is typically achieved through a Claisen-Schmidt condensation of 2-hydroxyacetophenone and 2-chlorobenzaldehyde.

One reported method for the cyclization of the chalcone to this compound involves using iodine in dimethyl sulfoxide (DMSO). The reaction mixture is heated, and after completion, the product is isolated and purified. In a specific example, the reaction of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)-prop-2-en-1-one with iodine in DMSO yielded this compound as pale yellow crystals with a melting point of 118-119°C and a high yield of 98.12%.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of flavonoids. For the synthesis of flavones and their precursors, several environmentally benign approaches have been explored.

Microwave irradiation has emerged as a popular technique in green chemistry due to its ability to significantly shorten reaction times, improve yields, and often lead to cleaner reactions. For instance, the synthesis of 2'-hydroxy-chlorochalcone derivatives, the precursors for chloroflavones, has been successfully carried out under microwave irradiation (320 watts) for 100-140 seconds. This method offers a significant advantage over traditional methods that often require long reaction times and may involve toxic reagents and harsh conditions.

Solvent-free synthesis is another cornerstone of green chemistry. The Claisen-Schmidt reaction to produce chalcones has been performed using a solvent-free solid-state trituration technique with sodium hydroxide, providing an environmentally responsible alternative to solvent-based methods. Additionally, the use of water as a reaction medium for the cyclization of 2'-hydroxychalcones to flavanones has been reported as an efficient and green alternative. While not explicitly detailed for this compound itself in the provided context, these green methodologies are generally applicable to the synthesis of the broader flavone class and their intermediates.

Specific Reaction Conditions for this compound Formation

Synthesis of Structurally Related Chloroflavone Derivatives for Comparative Analysis

To understand the structure-activity relationships of chlorinated flavones, the synthesis of various positional isomers and analogues with multiple chlorine substituents is essential.

The synthesis of positional isomers of chloroflavone follows general synthetic strategies for flavones, with the starting materials containing the chlorine atom at the desired position.

4'-Chloroflavone (B88055): This isomer has been synthesized from 2-methoxyacetophenone (B1211565) and 4-chlorobenzoyl cyanide. The resulting 1-(2-methoxyphenyl)-3-(4-chlorophenyl)-1,3-propanedione is then cyclized. It has a reported melting point of 185-187 °C.

6-Chloroflavone (B190342): The synthesis of 6-chloroflavone can start from 4-chlorophenol. This is converted to 2-hydroxy-5-chloroacetophenone, which then undergoes a Baker-Venkataraman rearrangement with benzoyl chloride, followed by acid-catalyzed cyclization to yield 6-chloroflavone.

8-Chloroflavone: While a specific synthesis for 8-chloroflavone is not detailed in the provided search results, its synthesis would logically proceed from 2-hydroxy-3-chloroacetophenone or a related precursor, following established flavone synthesis protocols.

The synthesis of these isomers allows for comparative studies to determine how the position of the chlorine atom on the flavone scaffold influences its chemical and biological properties.

The synthesis of flavones with multiple chlorine atoms involves starting materials that are appropriately polychlorinated.

Dichloroflavones: The synthesis of 1,1-dichloro-2,2,3-triarylcyclopropanes, which are not flavones but are related chlorinated aromatic compounds, involves the reaction of olefins with dichlorocarbene. For dichloroflavones, a plausible route would be the reaction of a chlorinated 2-hydroxyacetophenone with a chlorinated benzoyl chloride. For example, the synthesis of 8-bromo-6-chloroflavone has been reported, which was then used in biotransformation studies.

Trichloroflavones and Polychlorinated Analogues: The synthesis of trichloroflavones would require starting materials with three chlorine atoms distributed on the appropriate rings. For example, reacting 2',4',6'-trichloro-2-hydroxyacetophenone with a suitable benzoyl chloride could yield a trichloroflavone. The general principle of building the flavone core from appropriately substituted precursors remains the same. The synthesis of a,a,a-trichloroketones can be achieved through the boron trichloride-promoted addition of trichloroacetonitrile (B146778) to ethenes, indicating methods exist for creating highly chlorinated building blocks.

The synthesis of these di- and trichloro-analogues is crucial for a comprehensive understanding of how the degree and pattern of chlorination affect the properties of the flavone molecule.

Biotransformation-Derived Chloroflavone Glycosides

The synthesis of flavonoid glycosides through biotransformation represents a significant area of research, offering an alternative to complex chemical methods. This approach utilizes microorganisms and their enzymatic systems to achieve specific glycosylation patterns on flavonoid scaffolds, including those containing chlorine atoms. The introduction of a sugar moiety can influence the physicochemical properties of the parent compound.

Entomopathogenic filamentous fungi, such as species from the genera Isaria and Beauveria, have been identified as effective biocatalysts for the glycosylation of halogenated flavonoids. These microorganisms possess glycosyltransferases that can transfer a sugar group, often a modified glucose, to the flavonoid structure with high regioselectivity.

Research in this area has explored the biotransformation of various chlorinated and brominated flavonoid analogues. For instance, studies have demonstrated the successful glycosylation of chloro-substituted chalcones and flavones, which are precursors or structural relatives of this compound. These biotransformations typically result in the formation of O-glycosides, where a sugar molecule is attached to a hydroxyl group on the flavonoid backbone.

A notable characteristic of the glycosides produced by these fungal strains is the frequent presence of a methyl group on the sugar moiety, leading to the formation of O-methyl-glucopyranosides. This specific type of glycosylation is a hallmark of the enzymatic machinery of these particular fungi. The position of glycosylation can vary depending on the substrate structure and the specific fungal strain used.

For example, the biotransformation of 8-bromo-6-chloroflavone by the filamentous fungus Isaria farinosa KCH J2.6 resulted in the production of 8-bromo-6-chloroflavone 4'-O-β-D-(4″-O-methyl)-glucopyranoside with a yield of 19.59% after a 10-day incubation period. In another study, Beauveria bassiana KCH J1.5 was used to transform 3′-bromo-5′-chloro-2′-hydroxychalcone, a chalcone analogue, which yielded 8-bromo-6-chloroflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside. Furthermore, Isaria fumosorosea KCH J2 has been shown to glycosylate 4-chloro-2′-hydroxychalcone, another related chalcone, at the C-2′ position.

These findings highlight the potential of microbial biotransformation as a viable method for generating novel chlorinated flavone glycosides, which may possess altered biological activities or improved bioavailability compared to their aglycone counterparts.

Table 1: Examples of Biotransformation of Chlorinated Flavonoid Analogues

| Substrate | Microorganism | Product | Yield (%) |

| 8-Bromo-6-chloroflavone | Isaria farinosa KCH J2.6 | 8-Bromo-6-chloroflavone 4'-O-β-D-(4″-O-methyl)-glucopyranoside | 19.59 |

| 3′-Bromo-5′-chloro-2′-hydroxychalcone | Beauveria bassiana KCH J1.5 | 8-Bromo-6-chloroflavanone 3′-O-β-D-(4″-O-methyl)-glucopyranoside | Not Reported |

| 4-Chloro-2'-hydroxychalcone | Isaria fumosorosea KCH J2 | 4-Chloro-2'-hydroxychalcone-2'-O-β-D-(4''-O-methyl)-glucopyranoside | Not Reported |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloroflavone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of 2'-Chloroflavone. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound displays signals corresponding to the nine hydrogen atoms distributed across its aromatic and heterocyclic rings. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each proton. Protons attached to sp²-hybridized carbons, such as those in aromatic and alkene systems, typically resonate in the downfield region (6.5-9.0 ppm).

The spectrum can be divided into three main regions:

A-Ring Protons (Chromone moiety): The four protons on the A-ring (H-5, H-6, H-7, H-8) exhibit complex splitting patterns due to spin-spin coupling with their neighbors. The H-5 proton is characteristically found at the lowest field among this group, a consequence of the deshielding effect from the adjacent carbonyl group at C-4.

B-Ring Protons (2'-chlorophenyl moiety): The four protons on the chlorine-substituted B-ring also produce a series of multiplets in the aromatic region. The presence of the electronegative chlorine atom influences their chemical shifts.

C-Ring Proton (Heterocyclic ring): The single proton at the C-3 position is vinylic and appears as a sharp singlet, typically between 6.7 and 6.9 ppm, as it lacks adjacent protons for coupling. For the parent compound, flavone (B191248), this H-3 proton signal appears at 6.83 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Regions for this compound

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| H-3 | ~6.7 - 6.9 | Singlet (s) | Vinylic proton on the C-ring. |

| H-3', H-4', H-5', H-6' | ~7.3 - 7.8 | Multiplets (m) | Aromatic protons of the chlorinated B-ring. |

| H-6, H-7, H-8 | ~7.4 - 7.8 | Multiplets (m) | Aromatic protons of the A-ring. |

| H-5 | ~8.1 - 8.3 | Doublet of doublets (dd) | Deshielded by the adjacent C-4 carbonyl group. |

Note: Predicted values are based on data for the parent flavone and related substituted flavonoids.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the 15 carbon atoms of the this compound structure. With the exception of any accidental equivalences, 15 distinct signals are expected. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, vinylic).

Key signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C-4): This signal is the most deshielded, appearing significantly downfield around 178 ppm, which is characteristic of a ketone within a conjugated system.

Aromatic and Vinylic Carbons: The remaining 14 carbons of the sp²-hybridized framework resonate in the 106-164 ppm range. The C-2 carbon, being bonded to both the heterocyclic oxygen and the B-ring, appears at a lower field (e.g., ~163 ppm in flavone) compared to other aromatic carbons. The C-3 carbon signal is found at a higher field (e.g., ~107.5 ppm in flavone).

Chlorine-Substituted Carbon (C-2'): The carbon atom directly bonded to the chlorine (C-2') experiences a direct electronic effect, influencing its chemical shift.

Table 2: Representative ¹³C NMR Chemical Shifts for the Flavone Skeleton

| Carbon | Chemical Shift (δ) ppm (Reference: Flavone) |

| C-2 | 163.31 |

| C-3 | 107.53 |

| C-4 | 178.39 |

| C-4a | 123.94 |

| C-5 | 125.64 |

| C-6 | 125.20 |

| C-7 | 133.76 |

| C-8 | 118.09 |

| C-8a | 156.20 |

| C-1' | 131.60 |

Note: Shifts for this compound will vary due to the substituent effect of the chlorine atom on the B-ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule, providing direct information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups. The carbonyl stretching frequency in flavones is typically observed in the range of 1675-1712 cm⁻¹.

Table 3: Key FTIR Absorption Bands for Substituted Chloroflavones

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3080 | C-H Stretching | Aromatic C-H | |

| ~1685 | C=O Stretching | γ-Pyrone Ketone | |

| ~1600-1475 | C=C Stretching | Aromatic Rings | |

| ~1300-1000 | C-O-C Stretching | Aryl Ether | |

| ~785-540 | C-Cl Stretching | Aryl Chloride |

Analysis of related compounds like 6-chloroflavone (B190342) shows an intense band for the C=O group at 1685 cm⁻¹, aromatic C=C stretching at 1565 cm⁻¹, and a C-Cl stretching vibration at 770 cm⁻¹. These bands are expected to be present and identifiable in the spectrum of this compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. For non-centrosymmetric molecules like this compound, many vibrational modes are active in both Raman and FTIR spectra. The Raman spectrum is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes of the aromatic rings.

The Raman spectrum is recorded as a shift in wavenumber from the excitation laser wavelength. Key expected signals for this compound would include strong bands for the aromatic ring "breathing" modes and C=C stretching vibrations. The C-Cl stretching vibration also gives rise to a characteristic Raman signal. The analysis is often enhanced by comparing the experimental spectrum with theoretical results from Density Functional Theory (DFT) calculations, which can aid in the precise assignment of vibrational modes.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns. For this compound, various MS methods provide complementary information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy, typically to within a few parts per million (ppm). For this compound (C₁₅H₉ClO₂), the monoisotopic mass can be calculated with high precision. This accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that may have the same nominal mass.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide the resolving power necessary to separate ions with very similar mass-to-charge ratios. This capability is crucial for confirming the presence of the chlorine atom through the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio. The high mass accuracy confirms that the measured mass aligns with the theoretical exact mass of the compound, providing strong evidence for its identity.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ of this compound

| Formula | Isotope Composition | Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₁₅H₁₀³⁵ClO₂ | ¹²C₁₅ ¹H₁₀ ³⁵Cl ¹⁶O₂ | 257.0318 | 100.00 |

| C₁₅H₁₀³⁷ClO₂ | ¹²C₁₅ ¹H₁₀ ³⁷Cl ¹⁶O₂ | 259.0289 | 32.01 |

This interactive table is based on theoretical calculations for the protonated molecule [M+H]⁺.

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments. The fragmentation patterns of flavonoids are well-studied and provide significant structural information.

The fragmentation of the flavone core typically involves retro-Diels-Alder (RDA) reactions of the C-ring, as well as losses of small neutral molecules like carbon monoxide (CO). For this compound, the key fragmentation pathways would involve:

RDA Fragmentation: Cleavage of the C-ring, which helps to identify the substitution patterns on the A and B rings.

Loss of CO: A common fragmentation for compounds containing a carbonyl group.

Loss of the Chlorophenyl Group: Cleavage of the bond connecting the B-ring to the C-ring.

Loss of Chlorine: Cleavage of the C-Cl bond from the B-ring fragments.

These fragmentation pathways are crucial for distinguishing this compound from its isomers, as the position of the chlorine atom influences the relative abundance and types of fragment ions produced.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of a this compound sample and confirming its identity.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the column's stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and a mass spectrum is generated.

The resulting data includes a chromatogram showing the retention time of the compound, which is characteristic under specific analytical conditions, and a mass spectrum for each chromatographic peak. The mass spectrum of this compound can be compared to library spectra (like those in the NIST or Wiley databases) for positive identification. The presence of a single major peak at the expected retention time with the correct mass spectrum confirms the purity and identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. When a molecule absorbs light, its electrons are promoted from a ground state to a higher energy excited state. The flavone skeleton is a chromophore, a part of the molecule responsible for its color by absorbing light at specific wavelengths.

The UV-Vis spectrum of a flavone typically shows two major absorption bands:

Band I: Occurs at longer wavelengths (typically 300-380 nm) and is associated with the π→π* electronic transition in the cinnamoyl system (B-ring and the C-ring).

Band II: Appears at shorter wavelengths (typically 240-280 nm) and corresponds to the π→π* transition of the benzoyl system (A-ring and the C-ring carbonyl group).

Additionally, a weak n→π* transition, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, can sometimes be observed at longer wavelengths (around 300-350 nm).

For this compound, the presence of the chlorine atom on the B-ring can influence the position and intensity of these absorption bands. The chloro group is an auxochrome that can cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted flavone. The exact λmax values provide a spectroscopic fingerprint that aids in structural confirmation.

Table 2: Typical Electronic Transitions in Flavones

| Transition Type | Orbital Change | Typical Wavelength Range (nm) | Associated Molecular Part |

|---|---|---|---|

| π→π* | π bonding to π* antibonding | 240-280 (Band II) | Benzoyl System (A-ring) |

| π→π* | π bonding to π* antibonding | 300-380 (Band I) | Cinnamoyl System (B-ring) |

This interactive table provides a general overview of electronic transitions common to the flavone chromophore.

Crystallographic Studies for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms, as well as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. The analysis would confirm:

The planarity of the chromone (B188151) ring system.

The dihedral angle between the phenyl B-ring and the chromone moiety, which is influenced by the ortho-chloro substituent.

The precise bond lengths and angles, which can be affected by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

The intermolecular interactions (e.g., C-H···O hydrogen bonds or π-π stacking) that stabilize the crystal lattice.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 91678 |

| 4'-Chloroflavone (B88055) | 151515 |

| Flavone | 10673 |

Computational and Theoretical Studies on 2 Chloroflavone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the geometric and electronic properties of compounds like 2'-chloroflavone.

Computational chemists use DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), to perform conformational analysis. This involves systematically rotating the B-ring relative to the rest of the molecule to map the potential energy surface and identify the lowest energy conformer. For instance, in a study on the related isomer 6-chloroflavone (B190342), DFT calculations were employed to derive its equilibrium geometry and conformational stability. A similar analysis for this compound would reveal its preferred spatial arrangement, which is crucial for understanding its interaction with biological targets.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed using the same level of theory. This process involves calculating the second derivatives of the energy with respect to the atomic positions to produce a Hessian matrix. The results of these calculations yield the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra.

These theoretical spectra are invaluable for interpreting experimental data. For example, a study on 6-chloroflavone used DFT (B3LYP/6-31++G(d,p) level) to compute the vibrational wavenumbers, which showed good agreement with their experimental FT-IR and NIR-FT Raman spectra. The calculated spectrum allows for precise assignment of specific vibrational modes, such as the characteristic C=O (carbonyl) stretching of the C-ring, C-Cl stretching, and various C-H bending and stretching vibrations throughout the molecule. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the match with experimental results.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable, indicating a greater ease of undergoing chemical reactions.

DFT calculations are routinely used to determine the energies of the HOMO and LUMO and the resulting energy gap. For example, a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole calculated a HOMO-LUMO energy gap of 4.0106 eV, indicating good chemical stability. A similar analysis for this compound would provide essential insights into its electronic properties and reactivity profile.

Calculation of Vibrational Frequencies and Simulation of Spectra

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanisms of action.

In a molecular docking simulation, the 3D structure of the ligand (this compound) and the target macromolecule are used as inputs. The target's binding site—a pocket or groove on its surface—is identified. Docking algorithms then explore numerous possible conformations and orientations of the ligand within this site, scoring each "pose" based on its predicted binding affinity or energy. A lower binding energy (more negative value) generally indicates a more stable and favorable interaction.

Flavonoids are known to interact with a wide range of biological targets, including:

Enzymes: Such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, kinases, and cytochrome P450 enzymes.

Receptors: Including the GABAA receptor and the aryl hydrocarbon (Ah) receptor.

Other Proteins: Such as the anti-apoptotic proteins Bcl-2 and Bcl-xl.

A docking study of this compound against a specific protein target would predict the most likely binding pose and provide a quantitative estimate of its binding affinity (e.g., in kcal/mol), allowing for comparison with known inhibitors or other candidate molecules.

Beyond predicting if a molecule will bind, docking simulations provide crucial insights into how it binds, which helps to explain its biological activity. By analyzing the best-scoring docked pose, researchers can identify the specific intermolecular interactions between the ligand and the amino acid residues of the protein's active site.

Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings.

For example, a docking study investigating the inhibition of the CYP2C9 enzyme by various flavonoids revealed that most acted as competitive inhibitors by interacting with the substrate-binding site. In contrast, 6-hydroxyflavone (B191506) was predicted to be a noncompetitive inhibitor by binding to a different, allosteric site. A similar analysis for this compound would elucidate its potential mechanism of inhibition by pinpointing the key residues it interacts with, thereby providing a rational basis for its observed biological effects and guiding further experimental validation.

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Efficacy Relationship (QSER) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Efficacy Relationship (QSER) models are computational tools that correlate the chemical structure of a compound with its biological activity or efficacy. These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead compounds, and understanding the molecular properties that determine a compound's function.

While specific QSAR models exclusively for this compound are not widely published, the methodologies are well-established for the broader class of flavonoids and their halogenated derivatives. These studies provide a robust framework for developing predictive models for the biological activities of this compound.

Researchers have successfully employed various machine learning and statistical methods to build predictive QSAR models for flavonoids. A common approach involves designing and synthesizing a library of analogs with varied substitution patterns to explore how these changes affect potency and selectivity against biological targets. For instance, studies on flavone (B191248) analogs have utilized machine learning algorithms like Random Forest (RF), Extreme Gradient Boosting (XGB), and Artificial Neural Networks (ANN) to correlate structural features with inhibitory activity against cancer cell lines. In one such study, a Random Forest model demonstrated superior performance in predicting cytotoxicity against MCF-7 and HepG2 cancer cells, achieving a high coefficient of determination (R²) and robust cross-validation scores.

Another approach, the Genetic Function Algorithm (GFA), has been used to select descriptors and build QSAR models for chlorochalcones, which are precursors to flavones. A resulting QSAR equation for breast anticancer activity was able to predict the half-maximal inhibitory concentration (pIC₅₀) based on molecular descriptors such as the charge on specific carbon atoms (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (ELUMO), and the logarithm of the partition coefficient (Log P).

Classification models have also been developed to predict whether flavonoids will exhibit certain activities. For example, a Random Forest classification model was built to predict the antigenotoxic activity of flavonoids against carcinogens like benzo[a]pyrene, serving as an initial in silico screening tool before laboratory testing. Such models help in categorizing compounds as active or inactive based on their structural properties.

These predictive models are validated internally and externally to ensure their robustness and predictive power. The insights gained from the molecular descriptors that are most influential in these models are crucial for the rational design of new, more potent flavonoid-based therapeutic agents.

Investigation of Biological Activities and Mechanisms of Action of 2 Chloroflavone

Antimicrobial Activity Studies

General research into flavonoids has shown that the addition of halogen atoms, such as chlorine, can influence their antimicrobial properties.

Antibacterial Efficacy Against Bacterial Pathogens

There is no specific data available in the reviewed literature regarding the efficacy of 2'-Chloroflavone against Escherichia coli, Salmonella typhi, Staphylococcus aureus, or Bacillus subtilis.

However, broader studies on related compounds offer some insights. For instance, research on chlorinated 2'-hydroxychalcones, which are structural precursors to flavones, has indicated stronger antibacterial activity against S. aureus. Another study on non-natural flavanones identified 4-chloroflavanone as a potent antimicrobial agent against E. coli, particularly when used with an efflux pump inhibitor. Furthermore, a study on various flavonoid derivatives found that 6-chloro-8-nitroflavone exhibited strong inhibitory effects against several pathogenic bacteria. It has been suggested that the presence of chlorine and bromine atoms on the salicylic (B10762653) ring positively impacts bacterial growth inhibition.

Antifungal Efficacy Against Fungal Pathogens and Molds

Specific studies on the antifungal efficacy of this compound against Trichoderma viridae, Penicillium chrysogenum, Fusarium moniliforme, Microsporum canis, Candida albicans, Aspergillus flavus, and Rhizopus spp. were not found.

General findings indicate that some chlorinated flavonoids possess antifungal properties. For example, 6-chloro-8-nitroflavone was shown to have a strong inhibitory effect on the yeast C. albicans.

Influence of Chlorine Substitution on Antimicrobial Potency

The introduction of a chlorine atom into a flavonoid structure is a strategy that may enhance its bioactivity. Studies on various chalcones and flavones have shown that the presence of a chlorine atom can have a positive effect on their activity against various microorganisms. For example, the substitution of a chlorine atom on ring B of 2'-hydroxychalcone (B22705) enhances its antituberculosis activity. Similarly, the naturally occurring chlorinated flavonoid, chlorflavonin, demonstrated strong antituberculosis potential.

Research has indicated that halogenated derivatives of 3-methyleneflavanone, including chloro-analogues, were approximately twice as effective as the parent compounds against S. aureus. The position and number of halogen atoms can also play a crucial role, with some studies suggesting that compounds with more halogen atoms have higher antibacterial activity. The lipophilicity of the compound, which can be increased by halogenation, is thought to be a factor in this enhanced activity, as it may allow for easier diffusion through microbial membranes.

Enzyme Modulation and Inhibition Studies

Aldose Reductase Inhibition and Mechanistic Exploration

No studies specifically investigating the inhibition of aldose reductase by this compound or exploring its mechanism were identified. Aldose reductase is a well-known enzyme in the polyol pathway, and its inhibition is a target for managing diabetic complications. Flavonoids, in general, have been studied for their aldose reductase inhibitory activity, with compounds like 7,4'-dihydroxyflavone (B191080) showing inhibitory effects.

Tankyrase Inhibition and Wnt Signaling Pathway Modulation

There is no available research on the specific inhibitory effects of this compound on tankyrase or its ability to modulate the Wnt signaling pathway. Tankyrase inhibitors are being investigated for their potential in cancer therapy.

Xanthine (B1682287) Oxidase Inhibition and Structural Requirements

While direct inhibitory studies of this compound on xanthine oxidase (XO) are not extensively detailed in the reviewed literature, the structure-activity relationship (SAR) of flavonoids as XO inhibitors provides a framework for understanding its potential activity. For a flavonoid to be a potent inhibitor of xanthine oxidase, certain structural features are generally favored. These include a planar molecular structure and the presence of a C2=C3 double bond within the C ring, both of which are present in this compound. These features facilitate binding to the enzyme's active site.

However, other structural aspects significantly influence inhibitory potency. The number and position of hydroxyl groups are critical. Specifically, hydroxyl groups at positions 5 and 7 of the A ring and a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety on the B ring are features of the most effective flavonoid inhibitors of XO. The presence of a halogen, such as the chloro group at the 2'-position in this compound, is less common among potent natural flavonoid inhibitors. The substitution pattern on the B ring is crucial, as these substituents establish key interactions with catalytic residues like Glu802 and Phe914. While hydrophobic interactions are important for the binding of flavonoids to XO, excessive hydroxylation can decrease this interaction. Therefore, while this compound possesses the basic flavone (B191248) backbone conducive to inhibition, its specific 2'-chloro substitution, in place of the more commonly studied hydroxyl groups, would define its unique interaction and inhibitory capacity against xanthine oxidase.

Other Enzyme Inhibition Profiles (e.g., α-amylase, acetylcholinesterase, superoxide (B77818) dismutase)

The inhibitory potential of this compound extends to other key enzymes implicated in various physiological processes.

α-Amylase: This enzyme is a key target for managing postprandial hyperglycemia. Flavonoids can inhibit α-amylase, and their effectiveness is linked to specific structural characteristics. Potent inhibition is associated with the C2=C3 double bond, a C4-carbonyl group, and hydroxyl groups at specific locations (A5, A6, A7, B3′, and B4′). Conversely, features like glycosylation or hydroxylation at the C3 position tend to diminish inhibitory activity. While specific data on this compound is limited, its core structure suggests a potential for interaction with α-amylase.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. In a comparative study of nine synthesized halo-substituted flavonoids, This compound (referred to as 2-chloro flavone in the study) demonstrated the highest inhibitory activity against acetylcholinesterase at lower concentrations. Its in-silico docking results predicted an excellent binding energy of -8.76 kcal/mol and a Ki of 0.377 µM, which was superior to the standard drug Donepezil. This suggests that the 2'-chloro substitution provides a strong interaction with the active site of the AChE enzyme.

Superoxide Dismutase (SOD): There is no specific information available in the reviewed scientific literature regarding the direct inhibition of superoxide dismutase by this compound.

Modulation of Hepatic Microsomal Monooxygenases (Cytochrome P-450 Induction Patterns)

This compound has been clearly identified as a phenobarbital (B1680315) (PB)-type inducer of cytochrome P-450 (CYP450) mediated monooxygenases in rat hepatic microsomes. Its induction pattern is distinct from that of 3-methylcholanthrene (B14862) (MC)-type inducers.

Studies show that pretreatment of rats with this compound leads to a significant increase (1.2- to 2-fold) in the total content of cytochrome P-450s. This induction is characterized by specific changes in enzyme activity:

It increases the Vmax of aminopyrine (B3395922) N-demethylase activity by approximately 1.6-fold without altering the apparent Km value.

The activities of aminopyrine N-demethylase, 7-ethoxycoumarin O-deethylase , and scoparone O-demethylase in microsomes induced by this compound are strongly inhibited by PB-type inhibitors like metyrapone (B1676538) and SKF 525-A.

This profile, particularly the response of aminopyrine N-demethylase and the specific inhibition patterns, firmly classifies this compound as a PB-type inducer. Structure-activity relationship studies of chloroflavone congeners suggest that the presence of the 2'-chloro substituent is a minimal structural requirement for exhibiting this PB-type effect, which is associated with bulky and nonplanar molecules.

| Parameter | Effect of this compound Induction | Inducer Type Classification |

|---|---|---|

| Total Cytochrome P-450 Content | Significantly Increased | Phenobarbital (PB)-type |

| Aminopyrine N-demethylase Activity | Vmax increased ~1.6-fold | |

| Inhibition of Induced Enzymes by Metyrapone/SKF 525-A | Strong Inhibition |

Cellular Pathway Modulation

Interaction with GABA-A Receptors and Efficacy Modulation

Flavonoids are known to act as ligands for γ-aminobutyric acid type A (GABA-A) receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These compounds typically bind to allosteric sites, such as the benzodiazepine (B76468) binding site, to modulate the GABA-induced chloride ion influx.

Direct studies on this compound are limited, but research on the closely related compound 2'-chloro-6-methylflavone provides significant insight. This derivative was found to potentiate GABA-elicited currents, particularly at the α2β2/3γ2L and α3β2/3γ2L subtypes of GABA-A receptors. This potentiation was blocked by flumazenil, a benzodiazepine site antagonist, confirming its mechanism of action at this site. Molecular docking studies further supported that the compound binds efficiently at the neuromodulator binding site of the receptors.

The nature of the substitution on the flavone core is a key determinant of its efficacy as a positive, negative, or neutralizing modulator. For instance, studies on 6-haloflavones have shown that smaller substituents like chloro- and fluoro- groups tend to produce neutralizing modulators, whereas larger substituents like bromo- groups result in positive modulators. While this applies to the 6-position, it highlights the sensitivity of the receptor to the size and electronics of the substituent, suggesting the 2'-chloro group in this compound plays a critical role in defining its specific modulatory effect on GABA-A receptor subtypes.

Induction of Apoptosis in Cellular Models (e.g., Caspase Activation, Cell Cycle Arrest)

While direct evidence for this compound is not available, studies on the structurally analogous compound 4'-Chloroflavanone (B1207093) demonstrate a clear capacity to induce apoptosis and cell cycle arrest in human breast cancer cells.

Exposure of cancer cells to 4'-Chloroflavanone resulted in cell cycle arrest at the G1/S phase . This arrest was accompanied by a decrease in the levels of cyclin-dependent kinase 4 (CDK4) and Cyclin D, along with an increase in the expression of p21Cip1, a downstream target of the tumor suppressor p53.

Furthermore, 4'-Chloroflavanone was shown to induce apoptosis through the mitochondrial pathway. This was evidenced by an increased expression of cytochrome c and the subsequent cleavage (activation) of caspase-3 , a key executioner caspase in the apoptotic cascade. This indicates that the chloro-substituted flavanone (B1672756) structure can effectively inhibit cell proliferation by disrupting the cell cycle and triggering programmed cell death. Other related flavonoid derivatives, such as flavopiridol, also induce apoptosis through the cleavage of caspases like CPP32 (caspase-3) and PARP.

| Cellular Event | Observed Effect of Related 4'-Chloroflavanone | Associated Molecular Changes |

|---|---|---|

| Cell Cycle | Arrest at G1/S Phase | Decrease in CDK4 and Cyclin D; Increase in p21Cip1 |

| Apoptosis | Induction via Mitochondrial Pathway | Increased Cytochrome c expression; Activation (cleavage) of Caspase-3 |

Regulation of Protein SUMOylation (as investigated for related derivatives)

SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are attached to target proteins, regulating a myriad of cellular functions. While no studies have directly linked this compound to this pathway, research on other flavonoids demonstrates their ability to modulate protein SUMOylation.

A prominent example is the dietary flavonol fisetin (B1672732) . Studies have provided direct evidence that fisetin binds to human SUMO1 . This interaction involves conserved amino acid residues in SUMO1 that are important for its conjugation to target proteins. As a functional consequence, in vitro experiments have shown that fisetin can block the SUMOylation of the tumor suppressor protein p53. By interfering with this post-translational modification, fisetin can alter the biological activity of p53, providing a mechanism by which it can modulate key signaling pathways within the cell. High concentrations of fisetin have also been suggested to cause destabilization and unfolding of SUMO1. This interaction between a flavonoid and a core component of the SUMOylation machinery establishes a novel mechanism for the biological activity of this class of compounds.

Antioxidant Activity Mechanisms

The antioxidant potential of this compound and related compounds has been assessed using various in-vitro models. These studies aim to elucidate the mechanisms by which these flavonoids counteract oxidative damage.

Radical scavenging assays are fundamental in determining the antioxidant capacity of a compound. They measure the ability of a substance to neutralize reactive free radicals, which are unstable molecules that can cause cellular damage.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants. In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it to a non-radical form, which is observed as a color change from violet to yellow. A study evaluating a series of 3-hydroxyflavones found that flavonoids generally exhibit better antioxidant activity than their corresponding chalcones. Specifically, within the 3-hydroxyflavone (B191502) series, compounds with an electron-withdrawing group, such as a chloro-group, showed good activity. While this provides context, specific percentage inhibition or IC50 values for this compound in DPPH assays were not detailed in the reviewed literature.

Nitric Oxide Radical Scavenging: The nitric oxide (NO) scavenging assay measures a compound's ability to inhibit nitric oxide radicals. Nitric oxide is a reactive nitrogen species involved in various physiological and pathological processes. In the assay, sodium nitroprusside is used to generate nitric oxide, which can be detected using the Griess reagent. A reduction in the amount of nitrite (B80452) formed indicates the scavenging activity of the test compound. A study that included the evaluation of various 3-hydroxyflavones used a nitric oxide scavenging model as one of its methods to determine antioxidant activity. However, specific quantitative results for this compound were not provided.

Beyond direct radical scavenging, the protective effects of flavonoids are also investigated in models of cellular oxidative stress.

Hydrogen Peroxide Induced Stress: Hydrogen peroxide (H₂O₂) is a reactive oxygen species (ROS) that can induce oxidative damage and apoptosis in cells. Studies have shown that pretreatment with certain flavonoids can protect cells from H₂O₂-induced injury by reducing ROS levels and preventing cell death. For instance, the synthetic flavonoid 2',4',7-trihydroxyflavanone was found to be an effective antioxidant, protecting human umbilical endothelial cells from apoptosis induced by H₂O₂. Although H₂O₂-induced damage models are common for assessing antioxidant effects, specific research detailing the protective action of this compound in such a system was not found in the available literature.

Phenylhydrazine Induced Hemolysis: Phenylhydrazine (PHZ) is a chemical known to induce hemolytic anemia by causing oxidative stress in red blood cells. The reaction of PHZ with hemoglobin generates ROS, leading to membrane damage and the destruction of red blood cells (hemolysis). This model is used to evaluate the potential of antioxidant compounds to protect erythrocytes. A study was conducted to assess the antioxidant properties of a series of 2'-hydroxychalcones and 3-hydroxyflavones, which included a phenylhydrazine-induced hemolysis model. While it was noted that flavonoids generally showed protective effects, and bioconverted ginsenosides (B1230088) have been shown to significantly inhibit PHZ-induced hemolysis, specific data on the performance of this compound in this assay is not available in the reviewed sources.

Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)

Antiviral Activity Studies (e.g., Antipicornavirus mechanisms, inhibition of viral RNA synthesis)

Flavonoids have been a subject of interest for their potential antiviral properties, particularly against picornaviruses, a family of non-enveloped RNA viruses.

The mechanism of action for some antiviral flavonoids involves the inhibition of viral replication at an early stage. For example, the related flavone Ro 09-0179 has been shown to have potent activity against picornaviruses like rhinoviruses and coxsackieviruses. Its mechanism involves markedly inhibiting viral RNA synthesis in infected cells. This inhibition appears to occur after the virus uncoats but before the initiation of viral RNA synthesis, as the compound prevents the formation of the viral RNA polymerase complex in the host cell.

Further investigation into Ro 09-0179 revealed that it selectively blocks the synthesis of the positive-stranded viral RNA, while minus-strand synthesis is not inhibited. This makes it a valuable tool for studying the molecular details of poliovirus replication. While this compound is mentioned as differing in its mechanism from Ro 09-0179, the specifics of its antipicornavirus action and its direct effect on viral RNA synthesis are not extensively detailed in the provided search results. Other research has indicated that certain nucleoside analogs containing a chloromethyl group can inhibit viral RNA polymerase, causing chain termination of RNA synthesis, which highlights a potential mechanism for chlorinated compounds.

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser of 2 Chloroflavone Derivatives

Impact of Halogen Position (2'-, 3'-, 4'-, 6-, 8-) on Biological Activity Profiles

The position of a halogen atom on the flavone (B191248) skeleton is a critical determinant of its biological activity. Studies have shown that altering the location of a chlorine or other halogen substituent can lead to vastly different pharmacological profiles, including anticancer, antimicrobial, and enzyme-inhibiting activities.

The presence of a chlorine atom at the 2'-position of the B-ring is a minimal requirement for exhibiting phenobarbital (B1680315) (PB)-type inductive effects on hepatic microsomal monooxygenases. In contrast, the absence of a 2'-chloro substituent is associated with 3-methylcholanthrene (B14862) (MC)-type induction. For instance, 2'-chloroflavone is categorized as a PB-type inducer, while 4'-chloroflavone (B88055) is an MC-type inducer. This differentiation is crucial as it points to distinct mechanisms of action at the molecular level, influencing how these compounds are metabolized and how they might interact with other drugs.

In terms of antiproliferative activity, the placement of halogens significantly impacts cytotoxicity. For example, a study on various synthetic flavones revealed that 2'-fluoro-6-chloroflavone and 2'-chlorochrysin (a dihydroxyflavone) showed moderate cytotoxic effects. Comparatively, 3'-bromoflavone demonstrated more potent antiproliferative activity. This suggests that not only the position but also the type of halogen (fluorine, chlorine, bromine) plays a role in determining the anticancer potential.

Substitution on the A-ring at positions 6 and 8 has also been shown to be beneficial for certain biological activities. For instance, for the inhibition of the protein kinase CK-2, the presence of halogen atoms like bromine and chlorine at positions 6 and 8 of the A-ring, combined with a hydroxyl group at the 4'-position of the B-ring, is advantageous. Furthermore, compounds like 8-bromo-6-chloroflavone have demonstrated positive modulatory effects on the gut microbiome, increasing beneficial bacteria. In studies on GABA-A receptor modulation, flavone derivatives with a substituent at the 6-position showed drastically different pharmacological properties, indicating that 6-substitution is an important determinant of efficacy. Specifically, 6-bromoflavone (B74378) acts as a positive modulator, while 6-fluoroflavone (B74384) and 6-chloroflavone (B190342) are neutral modulators.

The 4'-position on the B-ring is another key site for substitution. 4'-Chloroflavone has been shown to inhibit the proliferation of breast cancer cells. Halogenated flavones with substitutions at the 4'-position, including 4'-chloroflavone, have exhibited competitive binding affinities for the aryl hydrocarbon (Ah) receptor.

The following table summarizes the observed biological activities based on the halogen position on the flavone core:

| Halogen Position | Compound Example | Observed Biological Activity |

| 2'- | This compound | PB-type inducer of hepatic microsomal monooxygenases |

| 3'- | 3'-Bromoflavone | Potent antiproliferative agent |

| 4'- | 4'-Chloroflavone | MC-type inducer of hepatic microsomal monooxygenases , Antiproliferative in breast cancer cells , Ah receptor agonist |

| 6- | 6-Chloroflavone, 6-Bromoflavone | Moderate cytotoxic activity , Neutral modulator of GABA-A receptors (6-chloro) , Positive modulator of GABA-A receptors (6-bromo) |

| 8- | 8-Bromo-6-chloroflavone | Beneficial for CK-2 inhibition (with 6-halogen) , Positive gut microbiome modulation |

Role of the Chlorine Substituent in Molecular Conformation and Planarity

Crystallographic studies of various flavone derivatives have shown that the benzopyran moiety is typically nearly planar. However, the dihedral angle between the B-ring and the chromone (B188151) ring system can vary. The presence of a bulky substituent like chlorine at the 2'-position can create steric hindrance, potentially forcing the B-ring to twist out of the plane of the chromone ring. This deviation from planarity can significantly affect the molecule's ability to fit into the binding sites of enzymes and receptors.

The electronic effects of the chlorine substituent, being an electron-withdrawing group, can also alter the electron distribution across the molecule, which may influence its reactivity and binding capabilities.

Influence of Additional Substituents (e.g., Hydroxyl, Methoxy (B1213986), Bromo, Nitro) on Activity

The biological activity of this compound can be further fine-tuned by the introduction of other substituents on the flavone scaffold. These groups can modify the molecule's lipophilicity, electronic properties, and hydrogen-bonding capacity.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: The presence and position of hydroxyl and methoxy groups are critical for various biological activities. For example, the placement of a hydroxyl group at the 2' position of a flavone can dramatically increase its binding affinity for the benzodiazepine (B76468) site (BZD-S) receptor, in some cases by as much as 260 times compared to other substituents at the same position. In general, hydroxyl groups on the A, B, and C rings can act as hydrogen bond donors/acceptors, which is important for interactions with kinases like PKC, PIM-1, and DAPK-1. However, for gastroprotective activity, substitution with hydroxyl or methoxy groups at the 3-, 6-, or 8-positions of the flavone system led to a reduction in activity. Conversely, a methoxy group at the 5- or 7-position provided a high level of gastroprotection. In the context of anti-inflammatory activity, 5-methoxy-4'-chloroflavanone showed potent inhibition of nitric oxide production.

Bromo (-Br) and Nitro (-NO₂) Groups: The introduction of bromo and nitro groups often enhances the biological activity of flavonoids. Brominated compounds have been found to exhibit superior antitumor activity compared to chlorinated and fluorinated counterparts. In terms of antimicrobial properties, flavones generally show better inhibitory effects than chalcones and flavanones. Notably, 6-chloro-8-nitroflavone displayed potent inhibitory activity against pathogenic bacteria. The combination of different halogens and nitro groups can lead to compounds with significant biological potential, such as 8-bromo-6-chloroflavone, which positively modulates the gut microbiome. Studies on antiproliferative activity have shown that a nitro group at the 2'-position or a combination of nitro groups at the 2' and 6-positions results in potent anticancer agents.

The following table summarizes the influence of additional substituents on the activity of chloroflavone derivatives:

| Additional Substituent | Position | Effect on Biological Activity |

| Hydroxyl (-OH) | 2'- | Dramatically increases binding affinity to BZD-S receptor |

| Methoxy (-OCH₃) | 5- or 7- | High gastroprotective activity |

| 3-, 6-, or 8- | Reduced gastroprotective activity | |

| 5- (on 4'-chloroflavanone) | Potent anti-inflammatory activity | |

| Bromo (-Br) | General | Superior antitumor activity compared to chloro/fluoro derivatives |

| Nitro (-NO₂) | 2'- or 2',6- (dinitro) | Potent antiproliferative activity |

| 6- (with 8-chloro) | Potent antibacterial activity |

Comparative Analysis of this compound with Other Flavone and Flavanone (B1672756) Analogues

When comparing this compound to other flavonoid analogues, it is evident that both the core structure (flavone vs. flavanone) and the nature of the substituents are crucial for determining biological activity.

Flavones vs. Flavanones: Flavones, which possess a double bond between C2 and C3, generally exhibit stronger biological activities than their corresponding flavanones (which have a saturated C2-C3 bond). For instance, studies on antimicrobial properties have revealed that flavones have superior inhibitory effects compared to chalcones and flavanones. However, in some cases, flavanones show interesting selective activities. For example, while 6-chloro-8-nitroflavone is a potent antibacterial, the corresponding flavanones (6-chloro-8-nitroflavanone and 6-bromo-8-nitroflavanone) stimulated the growth of probiotic bacteria. In terms of antiproliferative effects, 4'-chloroflavanone (B1207093) was found to be more potent than the unsubstituted flavanone in human breast cancer cells.

Comparison with Other Flavonoids: In a comparative study of various flavonoids on human colon cancer cell lines, no obvious structure-activity relationship was found based on flavonoid subclasses (isoflavones, flavones, flavonols, flavanones) for antiproliferative effects. However, specific substitutions were key. For example, in terms of antioxidant activity, 3-hydroxy-4'-chloroflavone showed significant activity among a series of 3-hydroxyflavones. In a study evaluating cytotoxicity against normal human cells, 3-hydroxyflavone (B191502), luteolin, and apigenin (B1666066) were among the more toxic flavonoids, suggesting that the hydroxylation pattern is a key determinant of cytotoxicity. When compared to the natural flavonoid apigenin, synthetic derivatives like 2'-nitroflavone (B1207882) showed more potent antiproliferative activity.

This comparative analysis underscores that while the flavone backbone provides a privileged scaffold for biological activity, the specific substitution pattern, including the presence and position of a chlorine atom, is what ultimately defines the pharmacological profile of the compound.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2'-Chloroflavone

Research has established that this compound acts as a phenobarbital (B1680315) (PB)-type inducer of cytochrome P-450-mediated monooxygenases in rat hepatic microsomes. Studies have demonstrated its effect on enzyme kinetics, specifically by increasing the maximum velocity (Vmax) of aminopyrine (B3395922) N-demethylase activity by approximately 1.6-fold without altering the apparent Michaelis constant (Km). The enzymatic activities induced by this compound are notably inhibited by metyrapone (B1676538) and SKF 525-A.

The synthesis of this compound, chemically known as 2-(2-chlorophenyl)-4H-chromen-4-one, has been achieved through methods like the Claisen-Schmidt condensation reaction. Following synthesis, the compound has been evaluated for its biological activities. For instance, its antibacterial potential has been tested against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.

Furthermore, the broader class of halogenated flavones, including derivatives of this compound, has been a subject of investigation for their cytotoxic effects. While detailed data for this compound's cytotoxicity is part of a larger screening of compounds, the activity of structurally related molecules like 2'-fluoro-6-chloroflavone and 2'-chlorochrysin suggests that the presence and position of halogen atoms on the flavone (B191248) skeleton are significant for antiproliferative actions.

Unexplored Research Avenues and Potential Applications in Chemical Biology

While current research has laid a foundation, numerous avenues for this compound remain unexplored, particularly in the field of chemical biology. The established bioactivity of this compound as a specific type of cytochrome P450 inducer makes it a valuable tool for studying xenobiotic metabolism and drug-drug interactions.

Future research could focus on several key areas:

Development of Chemical Probes: Leveraging its defined interaction with cytochrome P450 enzymes, this compound could serve as a scaffold for the design of more potent and selective chemical probes. These probes could be used to investigate the structure and function of specific P450 isozymes.

Diversity-Oriented Synthesis: The flavone core is amenable to diversity-oriented synthesis, a strategy to create libraries of structurally diverse small molecules. Applying this to the this compound scaffold could yield novel compounds with unique biological activities, potentially moving beyond enzyme induction to other cellular targets. This allows for the exploration of new areas of chemical space to discover molecules for chemical genetics.

Supramolecular Chemistry and Drug Delivery: The principles of supramolecular chemistry could be applied to develop host-guest complexes involving this compound. For instance, encapsulation in carriers like cyclodextrins could modify its properties, a technique explored for related compounds like 4'-chloroflavanone (B1207093) to improve solubility and stability. This opens up possibilities for its application in targeted delivery systems.

Chemical-Genetic Tools: Advanced applications in chemical biology involve creating hybrid tools for specific functions, such as voltage imaging in neurons. The this compound structure could be explored as a component in the rational design of new chemical-genetic hybrids, where its specific properties could be tuned for novel biological applications.

The general trajectory for flavonoid research points towards creating derivatives with improved biological functions through structural modulation. For this compound, this could mean synthesizing analogs to enhance its known activities or to discover entirely new ones, contributing valuable tools to chemical biology.

Methodological Advancements for Future this compound Research

Progress in the study of this compound will be significantly propelled by advancements in synthetic and analytical methodologies.

Synthesis:

Traditional and Modern Methods: The synthesis of flavones has evolved from traditional methods like the Baker-Venkataraman rearrangement and Claisen-Schmidt condensation. More recent advancements include the oxidative cyclization of chalcones using reagents like iodine in DMSO.

Green Chemistry: The adoption of green chemistry principles offers more environmentally friendly synthetic routes. For example, the use of polyethylene (B3416737) glycol-400 as a solvent has been successfully employed for the synthesis of related chloroflavone derivatives.

Biosynthesis and Synthetic Biology: Looking forward, synthetic biology presents a promising approach for the production of flavonoids. Engineering metabolic pathways in microbial systems could offer a sustainable and scalable method for producing this compound and its derivatives, moving away from conventional chemical synthesis.

Analytical Techniques:

Chromatography and Mass Spectrometry: The structural elucidation and quantification of flavonoids heavily rely on chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) is fundamental, and its coupling with Mass Spectrometry (LC-MS) is routinely used for structural analysis. For more complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation and identification capabilities.

Spectroscopy: Advanced spectroscopic methods are crucial for detailed structural analysis. Two-dimensional (2D) and three-dimensional (3D) NMR techniques, such as HSQC-TOCSY experiments, are capable of assigning all carbon signals, which is invaluable for the unambiguous characterization of complex flavonoids.

These methodological advancements in synthesis, production, and analysis will enable more sophisticated and in-depth research into the properties and potential applications of this compound.

Q & A

Q. How can structural modifications of this compound enhance its selectivity as a cytotoxic agent?

- Methodological Answer : Introduce sulfonate groups at C-7 to improve solubility without compromising cytotoxicity (tested via MTT assays on HeLa cells). Molecular docking (AutoDock Vina) identifies binding poses in kinase pockets (e.g., EGFR-TK). Compare IC₅₀ values of derivatives (e.g., 8-bromo-6-chloroflavone IC₅₀ = 8.2 µM vs. parent compound IC₅₀ = 18.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products